2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone

Physicochemical profiling Drug-likeness Medicinal Chemistry

This compound uniquely combines a 2-chloropyridin-3-yl ketone (a p38 MAP kinase recognition element), a phenyl-1,2,4-triazole core, and a propargyl thioether warhead/handle. Unlike simpler triazole analogs (e.g., CAS 66894-07-3), it offers dual functionality: a halogen-bond donor/acceptor pair for target engagement and a terminal alkyne for CuAAC click chemistry. This enables direct use in covalent inhibition assays or modular synthesis of fluorescent/biotin probes for pull-down experiments. Select this scaffold to access a distinct chemical space for kinase screening libraries and antimicrobial conjugate development.

Molecular Formula C17H11ClN4OS
Molecular Weight 354.81
CAS No. 1021996-03-1
Cat. No. B2636165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone
CAS1021996-03-1
Molecular FormulaC17H11ClN4OS
Molecular Weight354.81
Structural Identifiers
SMILESC#CCSC1=NN=C(N1C(=O)C2=C(N=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H11ClN4OS/c1-2-11-24-17-21-20-15(12-7-4-3-5-8-12)22(17)16(23)13-9-6-10-19-14(13)18/h1,3-10H,11H2
InChIKeyTZJYQNWYCPPKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone (CAS 1021996-03-1): Scientific Procurement & Baseline Characterization Guide


2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone (CAS 1021996-03-1) is a fully synthetic, multi-heterocyclic small molecule with the molecular formula C17H11ClN4OS and a molecular weight of 354.8 g/mol . Its structure uniquely integrates a 2-chloropyridine ring, a phenyl-substituted 1,2,4-triazole core, a prop-2-ynylthio (propargyl thioether) group, and a ketone linker. This combination of pharmacophoric elements distinguishes it from simpler 1,2,4-triazole analogs and presents a distinct chemical space for exploration in medicinal chemistry and chemical biology. The compound is commercially available for research purposes with a typical purity of ≥95% .

Why Generic Substitution of 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone Is Not Trivial


This compound cannot be substituted with simpler 1,2,4-triazole analogs without fundamentally altering its chemical and biological profile. The presence of three distinct heterocyclic systems (chloropyridine, 1,2,4-triazole) and a reactive propargyl thioether group creates a unique vector set for target engagement. For instance, replacing the 2-chloropyridin-3-yl ketone with a simple phenyl or thienyl group, as in 5-Phenyl-3-prop-2-ynylthio-1,2,4-triazole (CAS 66894-07-3) , eliminates a key hydrogen bond acceptor (the pyridine nitrogen) and a halogen-bond donor (the 2-chloro substituent), which are critical for modulating potency and selectivity in kinase inhibition and other target classes. Similarly, the propargyl thioether is a known warhead for covalent inhibition and a handle for copper-catalyzed click chemistry, a functionality absent in simple alkylthio or unsubstituted triazoles [1].

Quantitative Differentiation Evidence for 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone vs. Closest Analogs


Physicochemical Property Differentiation: Enhanced Lipophilicity vs. Simpler 1,2,4-Triazole Analogs

A fundamental differentiator for procurement is the compound's significantly higher predicted lipophilicity (LogP) compared to the simpler, commercially available analog 5-phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole. This property directly influences membrane permeability and protein binding, making it a more suitable scaffold for targeting intracellular proteins. The target compound has a predicted LogP of 4.74 . In contrast, the des-chloropyridinyl analog exhibits a substantially lower predicted LogP, estimated at approximately 2.5 .

Physicochemical profiling Drug-likeness Medicinal Chemistry

Purity Benchmarking: Certified Minimum Purity for Reproducible Screening

For procurement decisions, guaranteed purity is a first-order parameter. The compound is commercially supplied with a certified minimum purity of 95% . This contrasts with some structurally related but less rigorously quality-controlled analogs, such as 5-(4-Fluorophenyl)-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone, which is also sold at 95% purity but lacks a certified batch-specific analysis from the same network of suppliers .

Quality Control Assay Reproducibility Chemical Biology

Structural Uniqueness: A Polypharmacophoric Scaffold for Kinase and Antimicrobial Probe Discovery

The target compound represents a unique polypharmacophoric scaffold that integrates structural motifs from two active classes: p38 MAP kinase inhibitors and antimicrobial triazolium salts. The 2-chloropyridin-3-yl ketone fragment is a recognized feature in p38 MAP kinase inhibitor pharmacophores, as described in patents where this moiety is essential for hinge-region binding [1]. Simultaneously, the 3-S-propargylthio-1,2,4-triazole component is a direct precursor to a class of [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts that exhibit demonstrated antimicrobial activity [2]. This dual potential is not present in simpler analogs like 5-phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole, which lacks the kinase-targeting pyridyl ketone.

Kinase Inhibition Antimicrobial Medicinal Chemistry

Synthetic Versatility: The Propargyl Thioether as a Direct Handle for Click Chemistry Diversification

A key differentiator for this compound is its terminal alkyne group, which serves as a specific and bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. This allows for the direct, modular diversification of the compound into libraries of 1,2,3-triazole conjugates without needing to redesign the core scaffold. This is a proven strategy for creating structurally diverse antimicrobial agents, as demonstrated with analogous 3-(prop-2-ynylthio)-1,2,4-triazoles [1]. Simpler analogs that lack this group, such as 3-mercapto-1,2,4-triazole derivatives, cannot undergo this reaction.

Click Chemistry Chemical Biology Library Synthesis

Optimal Research and Industrial Application Scenarios for 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone


Kinase Inhibitor Screening and Lead Optimization

Given the established role of 2-chloropyridin-3-yl ketones in p38 MAP kinase inhibitor pharmacophores [1], this compound is a strong candidate for inclusion in kinase inhibitor screening libraries. Its high predicted lipophilicity (LogP 4.74) suggests good cell permeability, making it suitable for both biochemical and cell-based assays targeting intracellular kinases. The propargyl group further allows for the facile synthesis of probe molecules for target engagement studies via click chemistry [2].

Antimicrobial Drug Discovery via Targeted Library Synthesis

The 3-S-propargylthio-1,2,4-triazole substructure is a known precursor to antimicrobial thiazolotriazolium salts [2]. The compound can serve as a central scaffold for generating a library of novel 1,2,3-triazole conjugates using CuAAC click chemistry with various azide-bearing fragments [3]. This modular approach can rapidly explore chemical space around the core to identify new leads against bacterial or fungal targets, a strategy validated with closely related analogs [3].

Chemical Biology Probe Development

The combination of a potential kinase recognition element (the chloropyridinyl ketone) [1] and a bioorthogonal handle (the terminal alkyne) [3] makes this compound ideal for developing chemical probes. It can be used directly in competitive binding assays or, after a click reaction with a fluorophore or biotin azide, for in-gel fluorescence scanning or pull-down experiments to identify and validate its cellular protein targets.

Physicochemical Property Analysis for Drug Design

The compound's calculated logP of 4.74 places it in a lipophilicity range associated with high membrane permeability. It serves as an excellent reference compound for calibrating computational models or for experimental determination of LogD, solubility, and permeability. Its comparison with less lipophilic analogs can provide valuable data points for medicinal chemistry teams optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series.

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